REACTION_CXSMILES
|
[I-].[Na+].C[Si](Cl)(C)C.[O:8]1CCO[CH:9]1[C:13]1[S:17][C:16]([CH:18]([C:20]2[S:21][C:22]([CH3:25])=[CH:23][CH:24]=2)O)=[CH:15][CH:14]=1.[OH-].[Na+].O.O.O.O.O.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(#N)C.O.C(OCC)(=O)C>[CH3:25][C:22]1[S:21][C:20]([CH2:18][C:16]2[S:17][C:13]([CH:9]=[O:8])=[CH:14][CH:15]=2)=[CH:24][CH:23]=1 |f:0.1,4.5,6.7.8.9.10.11.12.13|
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
(5-[1,3]dioxolane-2-ylthiophen-2-yl)-(5-methyl-thiophen-2-yl)-methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(OCC1)C1=CC=C(S1)C(O)C=1SC(=CC1)C
|
Name
|
Example 65
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
sodium thiosulfate pentahydrate
|
Quantity
|
530 mg
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
ADDITION
|
Details
|
After dropwise addition
|
Type
|
CUSTOM
|
Details
|
was gradually allowed to room temperature
|
Type
|
CUSTOM
|
Details
|
A solution obtained
|
Type
|
ADDITION
|
Details
|
was added to the reaction solution that
|
Type
|
TEMPERATURE
|
Details
|
had been cooled on an ice bath
|
Type
|
CUSTOM
|
Details
|
was then partitioned
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=20:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(S1)CC1=CC=C(S1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.56 mmol | |
AMOUNT: MASS | 790 mg | |
YIELD: PERCENTYIELD | 50.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |